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Compound of Interest

Compound Name: Bopindolol fumarate

Cat. No.: B12422926 G

CAS Number: 79125-22-7

Chemical Name: (E)-but-2-enedioic acid;[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate

This technical guide provides an in-depth overview of Bopindolol fumarate, a non-selective β-adrenergic receptor antagonist. Designed for research

this document consolidates key data on its physicochemical properties, pharmacology, pharmacokinetics, and clinical applications. It also includes de

facilitate a comprehensive understanding of this compound.

Physicochemical Properties
Bopindolol fumarate is the fumarate salt of Bopindolol. As a prodrug, Bopindolol is converted in the body to its active metabolite, pindolol.[1] The fol

properties.

Property Value Source

Molecular Formula C27H32N2O7 [2]

Molecular Weight 496.6 g/mol [2]

CAS Number 79125-22-7 [2]

Appearance Solid [3]

Water Solubility 3.3 mg/mL (malonate salt) [1]

logP (Predicted) 4.45 - 4.7 [1]

pKa (Strongest Acidic) 16.8 (Predicted) [1]

pKa (Strongest Basic) 9.5 (Predicted) [1]

Pharmacology
Bopindolol is a non-selective antagonist of β1- and β2-adrenergic receptors with partial agonist activity, also known as intrinsic sympathomimetic activ

adrenergic receptor.[4] The active metabolite of Bopindolol, pindolol, also interacts with serotonin receptors, specifically acting as a 5-HT1A and 5-HT

adrenergic and serotonergic systems contributes to its overall pharmacological profile.

Mechanism of Action
Bopindolol exerts its therapeutic effects primarily through the antagonism of β-adrenergic receptors. By blocking these receptors, it inhibits the actions

norepinephrine. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1] Its partial agonist activity means that it can cau

which may mitigate some of the adverse effects associated with complete β-blockade, such as bradycardia.

The interaction of its active metabolite, pindolol, with 5-HT1A receptors is of particular interest in the context of neuropsychopharmacology. Pindolol's 

autoreceptors can lead to an increase in serotonin release, which is a mechanism being explored for augmenting the effects of antidepressant medica
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The pharmacodynamic properties of Bopindolol and its active metabolite have been characterized through various in vitro and in vivo studies. The fol

antagonist potency (pA2) values.

Compound Receptor pKi / pA2 Value Study Details

Bopindolol β1-Adrenoceptor pKi: 7.44 ± 0.12
Radioligand binding assay in COS-7

cells

Bopindolol β2-Adrenoceptor More selective for β2 than β1
Radioligand binding assay in rat brai

and heart

Metabolite 18-502 β-Adrenoceptors Higher pKi and pA2 than Bopindolol
Radioligand binding assay and

pharmacological assessment

Pindolol 5-HT1A Receptor Ki: 6.4 nmol/L
Radioligand binding assay in CHO-h

HT1A cells

Pindolol 5-HT1A Receptor Ki: 8.9 nM Receptor binding assay

Pindolol 5-HT1B Receptor IC50: 6.8 nM Receptor binding assay

Signaling Pathways
The signaling pathways affected by Bopindolol are primarily those downstream of β-adrenergic and 5-HT1A receptors.

β-Adrenergic Receptor Signaling
Bopindolol, as a β-blocker, antagonizes the G-protein coupled β-adrenergic receptors. This action inhibits the activation of adenylyl cyclase, leading to

and consequently, decreased protein kinase A (PKA) activity.
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β-Adrenergic Receptor Signaling Pathway Antagonism by Bopindolol.

5-HT1A Receptor Signaling
The active metabolite of Bopindolol, pindolol, acts as an antagonist at presynaptic 5-HT1A autoreceptors. This action blocks the negative feedback m

synaptic serotonin levels.
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Pindolol's Antagonism of Presynaptic 5-HT1A Autoreceptors.

Pharmacokinetics
Bopindolol is well-absorbed after oral administration and is rapidly hydrolyzed to its active metabolite. The pharmacokinetic parameters of hydrolyzed 

Parameter Young Healthy Men (n=17) Elderly Healthy Men (n=20) So

t½β (h) Increased by 40% in elderly Increased by 40% vs. young [10

AUC(0-24h) Increased by 26% in elderly Increased by 26% vs. young [10

Cmax Not significantly different Not significantly different [10

tmax Not significantly different Not significantly different [10

CL/f Not significantly different Not significantly different [10

Absolute Bioavailability ~70% - [11

Clinical Efficacy and Safety
Bopindolol has been investigated in numerous clinical trials, primarily for the treatment of hypertension.

Efficacy in Hypertension
Clinical studies have demonstrated that Bopindolol, administered once daily, effectively reduces blood pressure in patients with mild to moderate esse

In a multi-center, single-blind, placebo-controlled trial with 44 hypertensive patients, Bopindolol (1-2 mg daily) significantly reduced supine blood pre

mmHg after 12 weeks of treatment.[2]

Another study involving 13 hypertensive patients showed a significant reduction in blood pressure with a mean effective dose of 2.2 mg per day.[13

A double-blind study comparing Bopindolol with metoprolol in 86 hypertensive patients found both drugs to be equally effective in controlling blood 

pressure below 95 mmHg in monotherapy.[12]

Safety and Tolerability
Bopindolol is generally well-tolerated. The incidence of adverse effects has been reported as low in clinical trials.[12][13]

A dose-response study in 115 hypertensive patients observed a trend toward an increase in the incidence of side effects with increasing dosage (0.5 

of adverse events are not consistently reported across all studies. Commonly reported side effects for beta-blockers include fatigue, dizziness, and br

Experimental Protocols
Radioligand Binding Assay for β-Adrenoceptor Affinity
This protocol is a representative method for determining the binding affinity of Bopindolol and its metabolites to β-adrenergic receptors, based on pub

Objective: To determine the pKi values of Bopindolol and its metabolites for β1- and β2-adrenergic receptors.

Materials:

Membrane preparations from rat heart (rich in β1) and rat lung (rich in β2) or from cells expressing recombinant human β1- and β2-adrenoceptors (

Radioligands: [³H]CGP 12177 (non-selective β-antagonist) or [¹²⁵I]Iodocyanopindolol ([¹²⁵I]ICYP).

Bopindolol fumarate and its metabolites (e.g., 18-502).

Non-labeled ligands for determining non-specific binding (e.g., propranolol).
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Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

Glass fiber filters.

Scintillation counter.

Procedure:

Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resu

concentration of the membrane suspension.

Binding Assay: In a final volume of 250 µL, incubate the membrane preparation (50-100 µg of protein) with a fixed concentration of the radioligand 

varying concentrations of the competing ligand (Bopindolol or its metabolites).

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Determine the IC50 values (concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). Calcul

Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for Radioligand Binding Assay.

HPLC Method for Determination of Bopindolol
The following is a representative HPLC method for the determination of Bopindolol in pharmaceutical preparations, based on published methods for r

Objective: To quantify the amount of Bopindolol in a pharmaceutical formulation.

Instrumentation:

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

Acetonitrile (HPLC grade).

Methanol (HPLC grade).

Phosphate buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to a specific pH with phosphoric acid).

Bopindolol fumarate reference standard.

Chromatographic Conditions:

Mobile Phase: A mixture of phosphate buffer and an organic solvent (e.g., acetonitrile or methanol) in a defined ratio (e.g., 60:40 v/v).

Flow Rate: 1.0 mL/min.

Detection Wavelength: 220 nm.

Injection Volume: 20 µL.

Column Temperature: Ambient.

Procedure:

Standard Solution Preparation: Accurately weigh and dissolve the Bopindolol fumarate reference standard in the mobile phase to prepare a stock

working standard solutions by diluting the stock solution.

Sample Preparation: For tablets, accurately weigh and crush a number of tablets. Transfer a portion of the powder equivalent to a known amount o

phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter.

Chromatography: Inject the standard and sample solutions into the HPLC system.

Quantification: Identify the Bopindolol peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the co

the peak area with the calibration curve generated from the standard solutions.

Synthesis
The synthesis of Bopindolol typically involves a multi-step process. A general synthetic route is outlined below.

4-Hydroxy-2-methylindole
+ Epichlorohydrin 2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indoleBase 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole+ tert-Butylamine + Benzoic Anhydride

Click to download full resolution via product page

General Synthetic Pathway for Bopindolol Fumarate.
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A more detailed, step-by-step synthesis protocol would require access to proprietary manufacturing information or detailed laboratory synthesis public

domain.

Conclusion
Bopindolol fumarate is a well-characterized, long-acting, non-selective β-adrenergic receptor antagonist with partial agonist activity. Its established e

valuable therapeutic option for the management of hypertension. The dual action of its active metabolite on both the adrenergic and serotonergic syst

other therapeutic areas. This technical guide provides a comprehensive summary of the available data on Bopindolol fumarate, intended to serve as

professionals in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers

to drive progress in science and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

